Ammonium borohydride

Description

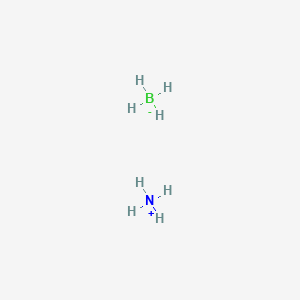

Structure

2D Structure

Properties

Molecular Formula |

BH8N |

|---|---|

Molecular Weight |

32.88 g/mol |

IUPAC Name |

azanium;boranuide |

InChI |

InChI=1S/BH4.H3N/h1H4;1H3/q-1;/p+1 |

InChI Key |

OPVWIJPHMWVMDP-UHFFFAOYSA-O |

Canonical SMILES |

[BH4-].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Ammonium Borohydride: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a compound of significant interest due to its exceptionally high hydrogen content, both gravimetrically (24.5 wt%) and volumetrically. This has made it a subject of research, particularly in the field of hydrogen storage. However, its inherent instability at ambient temperatures has posed a considerable challenge to its practical application. This technical guide provides an in-depth exploration of the history of ammonium borohydride's discovery, detailing the seminal experimental protocols for its synthesis and presenting key quantitative data regarding its properties.

Historical Context and Discovery

The journey to the synthesis of this compound is rooted in the broader exploration of borohydride chemistry. In 1940, Hermann Irving Schlesinger and Herbert C. Brown first described the synthesis of alkali metal borohydrides. However, it was not until 1958 that a team led by R.W. Parry, including D. R. Schultz and P. R. Girardot, published a pivotal paper detailing the preparation of this compound. Their work established a foundational method for synthesizing this highly reactive and unstable compound. The initial synthesis involved the reaction of a borohydride salt with an ammonium salt in a non-aqueous solvent at low temperatures, a principle that continues to underpin modern synthetic approaches.

Experimental Protocols

The synthesis of this compound requires careful control of reaction conditions due to its thermal instability. The most common and well-documented methods are based on the original work by Parry and his collaborators, with subsequent modifications aimed at improving yield and purity.

Modified Parry Method for the Synthesis of this compound

This method involves the reaction of sodium borohydride with ammonium fluoride (B91410) in liquid ammonia (B1221849).

Materials:

-

Sodium borohydride (NaBH₄), finely powdered

-

Ammonium fluoride (NH₄F), dried

-

Anhydrous liquid ammonia (NH₃)

-

Ethanol/dry ice bath

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, combine finely powdered ammonium fluoride and sodium borohydride.

-

Purge the apparatus with dry nitrogen gas.

-

Cool the reaction vessel to approximately -80°C using an ethanol/dry ice bath and condense anhydrous ammonia into the vessel.

-

Raise the temperature of the reaction mixture to between -45°C and -50°C and stir vigorously. The reaction is typically carried out for several hours.

-

After the reaction is complete, cool the apparatus back to -80°C.

-

The product, this compound, is soluble in liquid ammonia and is separated from the insoluble sodium fluoride byproduct by low-temperature filtration.

-

The liquid ammonia is then removed by vacuum evaporation at a temperature below -60°C to yield white, crystalline this compound.

This procedure has been reported to produce this compound with yields ranging from 80-92%.[1]

Quantitative Data

The practical application of this compound is largely dictated by its physical and chemical properties, particularly its stability and solubility.

Table 1: Physical and Stability Properties of this compound

| Property | Value | Reference |

| Molecular Formula | NH₄BH₄ | |

| Molecular Weight | 32.88 g/mol | |

| Hydrogen Content | 24.5 wt% | [1] |

| Decomposition Temperature | Unstable above -20°C | |

| Half-life at Room Temp. | ~6 hours | [2][3] |

Table 2: Synthesis Methods and Reported Yields

| Reactants | Solvent | Temperature | Reported Yield | Reference |

| NaBH₄ + NH₄F | Liquid NH₃ | -45 to -50°C | 80-92% | [1] |

| NaBH₄ + (NH₄)₂SO₄ | THF/NH₃ | 0°C to RT | 92% (of NH₃BH₃) | [4][5] |

| LiBH₄ + NH₄F | Liquid NH₃/THF | -78°C to RT | 99% (of NH₃BH₃) | [1] |

Note: Some synthesis methods are optimized for the production of ammonia borane (B79455) (NH₃BH₃), for which this compound is a key intermediate.

Table 3: Solubility Data

| Compound | Solvent | Temperature | Solubility ( g/100g solvent) | Reference |

| Ammonia Borane | Liquid NH₃ | Room Temp. | 72.2 | [6] |

| Ammonia Borane | THF | Room Temp. | 20.0 | [6] |

| Sodium Borohydride | Liquid NH₃ | 25°C | 104 | [7] |

| Sodium Borohydride | THF | 20°C | 0.1 | [8] |

While specific solubility data for this compound is scarce due to its instability, it is known to be soluble in liquid ammonia.

Mandatory Visualizations

Historical Timeline of this compound Discovery```dot

Caption: A simplified workflow diagram for the synthesis of this compound via the modified Parry method.

Decomposition Pathway

This compound is metastable and decomposes, particularly as the temperature rises above its stability threshold. The decomposition process is complex and can yield a variety of products. The primary decomposition reaction at low temperatures is believed to proceed as follows:

NH₄BH₄ → NH₃BH₃ + H₂

This initial decomposition to ammonia borane and hydrogen is a key reason for the interest in this compound as a hydrogen storage material. At higher temperatures, further decomposition of ammonia borane can occur, leading to the formation of borazine (B1220974) (B₃N₃H₆), polyaminoboranes, and eventually boron nitride (BN), with the release of more hydrogen and some ammonia. The specific decomposition products and their relative amounts are highly dependent on the temperature, pressure, and presence of any catalysts.

Conclusion

The discovery of this compound by Parry and his team in 1958 opened up a new area of research into high-density hydrogen storage materials. Despite its promising hydrogen content, the inherent instability of the compound remains a major hurdle for its widespread application. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to overcome these challenges, whether through the development of novel stabilization techniques, the exploration of new synthetic routes, or its use as a precursor for other advanced materials. The foundational work on its synthesis and properties continues to be the bedrock upon which current and future research in this field is built.

References

- 1. US7897129B2 - Process for synthesis of ammonia borane for bulk hydrogen storage - Google Patents [patents.google.com]

- 2. US9604850B2 - Ammonia borane purification method - Google Patents [patents.google.com]

- 3. The solubility NaBH4-Ho(BH4)3-tetrahydrofuran system at 25deg C [inis.iaea.org]

- 4. rsc.org [rsc.org]

- 5. labpartnering.org [labpartnering.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Methods to stabilize and destabilize this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Early Synthesis of Ammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄), a compound of significant interest due to its high hydrogen content. The focus is on the early, lab-scale methodologies that paved the way for further research into borohydride chemistry. This document details the core experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic workflow.

Introduction

Ammonium borohydride is a thermally unstable, ionic compound composed of the ammonium cation (NH₄⁺) and the borohydride anion (BH₄⁻). Early interest in this molecule was driven by its potential as a high-capacity hydrogen storage material. The primary challenge in its synthesis has always been its inherent instability at ambient temperatures, with decomposition occurring above -20°C. Consequently, the early synthesis methods were characterized by the use of low-temperature reaction conditions and often involved the in situ formation of this compound for immediate use in subsequent reactions, most notably the production of ammonia (B1221849) borane (B79455) (NH₃BH₃).

The most prevalent early method for synthesizing this compound is the metathesis reaction between an alkali metal borohydride and an ammonium salt in a suitable solvent, typically liquid ammonia. This approach leverages the low boiling point of ammonia to maintain the required low temperatures and to serve as an effective solvent for the reactants.

Core Synthesis Methodology: Metathesis in Liquid Ammonia

The cornerstone of early this compound synthesis is the salt metathesis reaction carried out in liquid ammonia at temperatures typically ranging from -80°C to -40°C. The general reaction is as follows:

MBH₄ + NH₄X → NH₄BH₄ + MX (where M = Na, Li; X = Cl, F, etc.)

This reaction proceeds via the exchange of ions between the alkali metal borohydride and the ammonium salt. The choice of reactants influences the solubility of the resulting alkali metal salt (MX) in liquid ammonia, which can be a factor in the purification of the this compound product.

Quantitative Data Summary

The following table summarizes quantitative data from representative early synthesis methods for the formation of this compound, which is often then converted to ammonia borane. The yield of ammonia borane is a strong indicator of the initial, successful formation of this compound.

| Metal Borohydride | Ammonium Salt | Solvent | Temperature (°C) | Reaction Time | Reported Yield of NH₄BH₄ (or subsequent product) | Purity | Reference |

| NaBH₄ | NH₄F | Liquid NH₃ | -60 | 6 hours | 80-92% (of NH₄BH₄) | Crystalline | [1] |

| NaBH₄ | NH₄Cl | Liquid NH₃ | -78 | Not specified | Near-quantitative (of NH₃BH₃) | Not specified | [2] |

| LiBH₄ | NH₄Cl | Liquid NH₃ | Not specified | Not specified | High yield (of NH₃BH₃) | Not specified | [3] |

| NaBH₄ | (NH₄)₂SO₄ | THF / 5% NH₃ | 0 to RT | 8 hours | 92% (of NH₃BH₃) | ~98% | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Borohydride and Ammonium Fluoride (B91410) in Liquid Ammonia

This protocol is adapted from early methods focused on the isolation of this compound.

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium fluoride (NH₄F)

-

Anhydrous liquid ammonia (NH₃)

-

Dry ice/ethanol or isopropanol (B130326) bath

-

Reaction flask equipped with a magnetic stirrer and a means to condense ammonia

-

Low-temperature filtration apparatus

Procedure:

-

A dry reaction flask is cooled to approximately -80°C using a dry ice/ethanol bath.

-

Anhydrous ammonia is condensed into the reaction flask.

-

Stoichiometric amounts of sodium borohydride and ammonium fluoride are added to the liquid ammonia with vigorous stirring.

-

The reaction mixture is maintained at -60°C and stirred for approximately 6 hours. The low solubility of ammonium fluoride necessitates this extended reaction time.

-

After the reaction is complete, the insoluble sodium fluoride byproduct is separated from the this compound solution by low-temperature filtration.

-

The liquid ammonia is then removed from the filtrate by vacuum sublimation at a temperature maintained below -40°C to yield crystalline this compound.

Protocol 2: In Situ Generation of this compound for Ammonia Borane Synthesis

This protocol describes the more common early approach where this compound is generated and immediately converted to ammonia borane.

Materials:

-

Sodium borohydride (NaBH₄) or Lithium borohydride (LiBH₄)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice/isopropanol bath

-

Reaction flask with a magnetic stirrer

Procedure:

-

A reaction flask is cooled to -78°C in a dry ice/isopropanol bath.

-

Anhydrous liquid ammonia is condensed into the flask.

-

Equimolar amounts of the chosen metal borohydride and ammonium chloride are added to the liquid ammonia with stirring. This results in the in situ formation of this compound.

-

While maintaining the low temperature, pre-chilled anhydrous THF is slowly added to the reaction mixture.

-

The addition of THF induces the decomposition of the this compound to form ammonia borane and hydrogen gas.

-

The reaction is allowed to proceed to completion, after which the ammonia is evaporated, and the ammonia borane is isolated from the remaining salts and solvent.

Synthesis Workflow and Logic

The following diagrams illustrate the key relationships and workflows in the early synthesis of this compound.

Caption: General workflow for the metathesis synthesis of this compound.

Caption: Logical relationship between synthesis, stability, and subsequent processing.

Conclusion

The early methods for synthesizing this compound, primarily centered on the low-temperature metathesis reaction in liquid ammonia, were crucial in enabling the initial studies of this hydrogen-rich material. While the inherent instability of this compound presented significant challenges, these foundational techniques demonstrated the feasibility of its formation and paved the way for the development of more controlled and scalable synthetic routes for it and its important derivative, ammonia borane. The protocols and data presented herein offer valuable insights for researchers interested in the historical context and fundamental chemistry of borohydrides.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Ammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a fascinating and highly hydrogen-rich inorganic compound, boasting a remarkable 24.5 wt% hydrogen content.[1] This property has positioned it as a material of significant interest in the field of chemical hydrogen storage. However, its inherent instability at ambient temperatures presents a considerable challenge for practical applications. This technical guide provides a comprehensive overview of the core chemical properties of ammonium borohydride, including its synthesis, stability, decomposition, and reactivity. Detailed experimental protocols for its characterization and handling are also presented to aid researchers in their exploration of this energetic material. While not directly involved in biological signaling, its chemical transformations offer insights into reaction pathways relevant to materials science and chemical synthesis.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | NH₄BH₄ | [1] |

| Molecular Weight | 32.88 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Hydrogen Content | 24.5 wt% | [1] |

| Crystal Structure | Face-centered cubic (Fm-3m) at 100 K | [1] |

Thermal Decomposition Data

| Parameter | Value | Conditions | Reference |

| Decomposition Onset | Unstable above -20 °C | - | [1] |

| Half-life at Room Temp. | ~6 hours | Ambient | [1][3] |

| Major Decomposition Products | Diammoniate of diborane (B8814927) ([(NH₃)₂BH₂][BH₄]), H₂, NH₃, borazine | - | [1] |

| Hydrogen Release | Up to 18 wt% below 160 °C | Thermal decomposition | [3] |

Solubility Data

| Solvent | Solubility | Reference |

| Liquid Ammonia (B1221849) | Soluble | [2] |

| Tetrahydrofuran (THF) | Sparingly soluble | [4] |

| Diethyl Ether | Insoluble | [5] |

| Water | Reacts violently | [6] |

Experimental Protocols

Synthesis of this compound

Reaction: NaBH₄ + NH₄F → NH₄BH₄ + NaF

This procedure describes a common laboratory-scale synthesis of this compound via a metathesis reaction.

Materials:

-

Sodium borohydride (NaBH₄), powdered

-

Ammonium fluoride (B91410) (NH₄F), dried

-

Anhydrous liquid ammonia (NH₃)

-

Dry ice/ethanol bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser, and a gas inlet, add equimolar amounts of powdered sodium borohydride and dried ammonium fluoride under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to approximately -80 °C using a dry ice/ethanol bath.

-

Condense anhydrous liquid ammonia into the flask while stirring. The amount of ammonia should be sufficient to dissolve the reactants.

-

Once the desired amount of ammonia is condensed, raise the temperature of the bath to between -45 °C and -50 °C.

-

Stir the reaction mixture vigorously for several hours (typically 4-6 hours).

-

Upon completion of the reaction, the insoluble sodium fluoride byproduct can be separated by low-temperature filtration.

-

The liquid ammonia can be carefully evaporated under reduced pressure at low temperature (e.g., -60 °C) to yield white, crystalline this compound.[2]

-

The product should be stored at or below -80 °C under an inert atmosphere.[2]

11B NMR Spectroscopy Analysis

Objective: To characterize the boron environment in this compound and monitor its purity and decomposition.

Instrumentation:

-

NMR spectrometer equipped with a boron-11 (B1246496) probe.

-

Quartz NMR tubes are recommended to minimize background boron signals.[7]

Procedure:

-

Due to the instability of this compound, prepare the sample at low temperature. Dissolve a small amount of the compound in a suitable deuterated solvent in which it is stable for the duration of the measurement, or analyze it as a solid. For related compounds like ammonia borane, deuterated acetonitrile (B52724) (CD₃CN) or deuterated water (D₂O) have been used, though the latter will react with this compound.[8]

-

Quickly transfer the sample to a pre-cooled NMR tube.

-

Acquire the ¹¹B NMR spectrum. A typical acquisition might involve a one-pulse experiment.

-

The ¹¹B NMR spectrum of the BH₄⁻ anion is expected to show a quintet due to coupling with the four equivalent protons.

-

Reference the spectrum externally to BF₃·OEt₂ (δ = 0.0 ppm).[4]

-

Process the data, which may include background subtraction, especially if using standard borosilicate NMR tubes.[7]

FT-IR and Raman Spectroscopy Analysis

Objective: To identify the vibrational modes of the NH₄⁺ and BH₄⁻ ions in this compound.

Instrumentation:

-

Fourier-transform infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Raman spectrometer.

Procedure for FT-IR (ATR):

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Under an inert atmosphere, place a small amount of the this compound sample onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the B-H stretching in the BH₄⁻ anion are expected in the 2200-2400 cm⁻¹ region, and N-H stretching for the NH₄⁺ cation will appear at higher wavenumbers.[9]

Procedure for Raman Spectroscopy:

-

Place a small amount of the sample in a capillary tube or on a suitable sample holder under an inert atmosphere.

-

Acquire the Raman spectrum using an appropriate laser excitation wavelength.

-

The symmetric stretching modes of the tetrahedral NH₄⁺ and BH₄⁻ ions are expected to be Raman active and will provide complementary information to the IR spectrum.

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthesis workflow for this compound.

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound.

Reactivity and Handling

Reactivity

-

With Water: this compound reacts violently with water, producing hydrogen gas.[6] This reaction is highly exothermic and can be dangerous.

-

With Acids: As a hydride-containing compound, it is expected to react vigorously with acids, leading to the rapid evolution of hydrogen.

-

With Oxidizing Agents: this compound is a strong reducing agent and should be kept away from oxidizing materials to prevent potentially explosive reactions.[6]

Handling and Storage

-

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent contact with moisture and air.[6]

-

Low Temperature Storage: Due to its instability at room temperature, this compound must be stored at low temperatures, ideally at or below -80 °C, in a tightly sealed container.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times when handling this compound.[6]

-

Spill and Waste Disposal: In case of a spill, the area should be evacuated, and the material carefully collected without the use of water. Waste should be neutralized with a suitable solvent, such as isopropanol, before disposal, and all waste containers must be properly labeled.[10]

Conclusion

This compound remains a compound of high interest due to its exceptional hydrogen density. However, its practical application is currently hindered by its low thermal stability. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is crucial for the development of strategies to stabilize this material and unlock its potential for hydrogen storage and other chemical applications. The provided experimental protocols and safety guidelines are intended to facilitate further research into this promising yet challenging compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Methods to stabilize and destabilize this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. datapdf.com [datapdf.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. NMR Protocols [nmr.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.osu.edu [chemistry.osu.edu]

An In-Depth Technical Guide to the Crystal Structure Determination of Ammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the crystal structure of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄), a material of significant interest due to its high hydrogen content. This document details the experimental protocols for its synthesis and characterization, presents key crystallographic data in structured tables, and visualizes the procedural workflows and chemical pathways involved.

Introduction

Ammonium borohydride (NH₄BH₄) is a lightweight, hydrogen-rich inorganic compound that has garnered considerable attention for its potential as a hydrogen storage material. A thorough understanding of its crystal structure is paramount for elucidating its stability, decomposition pathways, and hydrogen release mechanisms. This guide summarizes the key findings from crystallographic studies, employing techniques such as X-ray and neutron diffraction to probe the material's structural properties at various temperatures.

Synthesis of this compound

The synthesis of this compound for crystallographic analysis necessitates high purity to ensure accurate diffraction data. The primary method employed is a metathesis reaction between an ammonium salt and an alkali metal borohydride in a suitable solvent.

Experimental Protocol: Metathesis Reaction

A common and effective synthesis route involves the reaction of ammonium fluoride (B91410) (NH₄F) with sodium borohydride (NaBH₄) in liquid ammonia (B1221849).[1][2][3]

Materials and Equipment:

-

Ammonium fluoride (NH₄F), anhydrous

-

Sodium borohydride (NaBH₄)

-

Liquid ammonia (NH₃), anhydrous

-

Schlenk line apparatus

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Glass reactor with a cold finger condenser

-

Fritted glass filter

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stirrer is dried under vacuum and filled with an inert atmosphere (e.g., argon).

-

Reagent Addition: Equimolar amounts of finely ground, anhydrous ammonium fluoride and sodium borohydride are added to the flask under a positive flow of inert gas.

-

Solvent Condensation: The flask is cooled in a low-temperature bath to -78 °C. Anhydrous liquid ammonia is then condensed into the flask via the cold finger condenser while stirring.

-

Reaction: The reaction mixture is stirred at -78 °C for several hours. The reaction proceeds as follows: NH₄F + NaBH₄ → NH₄BH₄ + NaF (s)

-

Filtration: The resulting suspension is filtered at low temperature through a pre-cooled fritted glass filter to remove the insoluble sodium fluoride (NaF) byproduct.

-

Product Isolation: The solvent (liquid ammonia) is slowly evaporated from the filtrate by carefully warming the flask, yielding a white, crystalline powder of this compound.

-

Handling and Storage: this compound is metastable at room temperature and should be handled under an inert atmosphere and stored at low temperatures (below -20 °C) to prevent decomposition.[4]

Crystal Structure Determination Methodology

The crystal structure of this compound has been primarily determined using powder diffraction techniques, as growing single crystals of sufficient size and quality is challenging due to its instability. Synchrotron powder X-ray diffraction (XRPD) and neutron powder diffraction are the key experimental methods.

Experimental Workflow

The overall process for determining the crystal structure of this compound is outlined in the following workflow diagram.

Powder X-ray and Neutron Diffraction Protocols

Synchrotron Powder X-ray Diffraction (XRPD):

-

Sample Preparation: A finely ground powder of NH₄BH₄ is loaded into a thin-walled glass or quartz capillary (typically 0.5-1.0 mm diameter) in an inert atmosphere glovebox. The capillary is then hermetically sealed.

-

Data Collection: The sealed capillary is mounted on a diffractometer at a synchrotron source. Data is collected at various temperatures using a cryostream for cooling. A high-energy, monochromatic X-ray beam is used to obtain high-resolution diffraction patterns.[4][5]

-

Rationale: Synchrotron radiation provides high flux and resolution, which is crucial for resolving overlapping peaks and detecting subtle structural changes, especially during phase transitions.

Neutron Powder Diffraction:

-

Sample Preparation: Due to the high incoherent scattering cross-section of hydrogen, deuterated samples (ND₄BD₄) are typically used to reduce background noise and improve the signal-to-noise ratio. The sample is loaded into a vanadium can, which is a common sample holder for neutron diffraction due to its low coherent scattering cross-section.

-

Data Collection: The sample is placed in a cryostat on a neutron powder diffractometer. Data is collected at various low temperatures. A monochromatic neutron beam is used, and the scattered neutrons are detected over a wide angular range.[4][6]

-

Rationale: Neutrons are highly sensitive to the positions of light elements like hydrogen (or deuterium). Neutron diffraction is therefore essential for accurately determining the positions and orientations of the ammonium (ND₄⁺) and borohydride (BD₄⁻) ions, which is difficult with X-rays alone.

Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.[5][6]

Procedure:

-

Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. For the cubic phase of NH₄BH₄, a rock-salt (NaCl) type structure is used as the starting model.

-

Refinement of Parameters: A least-squares refinement process is used to minimize the difference between the observed and calculated patterns. The following parameters are typically refined in a sequential manner:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak profile parameters (e.g., peak shape, width, and asymmetry).

-

Atomic coordinates.

-

Isotropic or anisotropic displacement parameters (thermal parameters).

-

Site occupancy factors, especially to model the disorder of the hydrogen atoms.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by various figures of merit, such as the weighted profile R-factor (Rwp) and the goodness-of-fit indicator (χ²).

Crystallographic Data

This compound exhibits polymorphism, adopting different crystal structures at different temperatures. The key crystallographic data for the known phases are summarized below.

High-Temperature (Cubic) Phase

At ambient temperature and down to approximately 60 K, NH₄BH₄ crystallizes in a face-centered cubic structure, analogous to rock salt (NaCl).[4][6][7] This phase is characterized by significant orientational disorder of both the NH₄⁺ and BH₄⁻ tetrahedra.

| Parameter | Value | Method | Temperature |

| Crystal System | Cubic | XRPD | Room Temp. |

| Space Group | Fm-3m (No. 225) | XRPD | Room Temp. |

| Lattice Parameter (a) | 6.978 Å | XRPD | Room Temp. |

| Formula Units (Z) | 4 | - | - |

| Wyckoff Positions | N at 4a (0,0,0), B at 4b (0.5,0.5,0.5) | XRPD, NPD | Room Temp. |

| H/D Positions | Disordered over multiple sites (e.g., 32f) | NPD | 60 K |

Table 1: Crystallographic data for the cubic phase of NH₄BH₄.[4][6][7]

Low-Temperature Phases

Upon cooling, the deuterated analogue ND₄BD₄ undergoes at least two phase transitions to lower symmetry structures.[4][6] The reorientational motion of the ions becomes more ordered at these lower temperatures.

| Parameter | Phase I (45 K) | Phase II (5 K) | Method |

| Crystal System | Rhombohedral | Trigonal | NPD |

| Space Group | R-3m (No. 166) | P-3 (No. 147) | NPD |

| Lattice Parameters | a = 4.88 Å, c = 9.06 Å | a = 9.71 Å, c = 9.11 Å | NPD |

| Formula Units (Z) | 3 | 6 | - |

Table 2: Crystallographic data for the low-temperature phases of ND₄BD₄.[4][6] (Note: Lattice parameters are approximate values derived from published studies and may vary slightly between different reports.)

Thermal Decomposition Pathway

This compound is thermodynamically unstable at room temperature and undergoes a decomposition reaction to form the diammoniate of diborane (B8814927) ([(NH₃)₂BH₂][BH₄]), which is an ionic isomer of ammonia borane.[4][5][8] This process involves the release of hydrogen gas.

References

- 1. Figure 1 from The diammoniate of diborane: crystal structure and hydrogen release. | Semantic Scholar [semanticscholar.org]

- 2. arxiv.org [arxiv.org]

- 3. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Ammonia Borane Nanoparticles and the Diammoniate of Diborane by Direct Combination of Diborane and Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile solid-phase synthesis of the diammoniate of diborane and its thermal decomposition behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ammonium Borohydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a compound of significant interest due to its exceptionally high hydrogen content. However, its inherent instability at ambient temperatures presents considerable challenges for its characterization and potential application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze ammonium borohydride, focusing on Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Given the compound's transient nature, this guide combines available experimental data with theoretical calculations to offer a complete picture of its spectroscopic properties. Special attention is given to the experimental protocols required for handling this air- and moisture-sensitive material, as well as its thermal decomposition pathway.

Molecular Structure and Bonding

This compound is an ionic compound consisting of the ammonium cation (NH₄⁺) and the borohydride anion (BH₄⁻). The geometry of both ions is tetrahedral. The bonding within the ammonium ion is characterized by N-H covalent bonds, while the borohydride ion features B-H covalent bonds.

Spectroscopic Data

Due to the instability of this compound, obtaining comprehensive experimental spectroscopic data is challenging. The following tables summarize the expected and reported vibrational modes and nuclear magnetic resonance chemical shifts, drawing from both experimental studies of related borohydrides and theoretical calculations.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For this compound, the IR spectrum is dominated by the vibrations of the NH₄⁺ and BH₄⁻ ions.

| Vibrational Mode | Functional Group | Calculated/Expected Wavenumber (cm⁻¹) | Intensity |

| ν(N-H) stretch | NH₄⁺ | 3300 - 3000 | Strong |

| δ(N-H) bend | NH₄⁺ | 1485 - 1390 | Medium |

| ν(B-H) stretch | BH₄⁻ | 2400 - 2200 | Strong |

| δ(B-H) bend | BH₄⁻ | 1250 - 1090 | Medium |

Note: The exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is sensitive to vibrational modes that involve a change in the polarizability of the molecule. It provides complementary information to IR spectroscopy.

| Vibrational Mode | Functional Group | Calculated/Expected Raman Shift (cm⁻¹) | Intensity |

| ν(N-H) stretch | NH₄⁺ | 3300 - 3000 | Medium |

| δ(N-H) bend | NH₄⁺ | 1485 - 1390 | Weak |

| ν(B-H) stretch | BH₄⁻ | 2400 - 2200 | Strong |

| δ(B-H) bend | BH₄⁻ | 1250 - 1090 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹H and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | NH₄⁺ | 7.0 - 7.5 | Singlet (broad) | - |

| ¹H | BH₄⁻ | 0.5 - 1.5 | Quartet | ¹J(¹¹B-¹H) ≈ 81-86 |

¹¹B NMR Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹¹B | BH₄⁻ | -30 to -45 | Quintet | ¹J(¹¹B-¹H) ≈ 81-86 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and BF₃·OEt₂ for ¹¹B. The observed multiplicities are due to spin-spin coupling between the boron and hydrogen nuclei.

Experimental Protocols

The high reactivity and instability of this compound necessitate specialized handling and experimental procedures. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize decomposition.

Synthesis of this compound (In-situ)

A common method for the synthesis of this compound is the reaction of an ammonium salt with a borohydride salt in a suitable solvent at low temperature.

Materials:

-

Ammonium fluoride (B91410) (NH₄F) or ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄)

-

Anhydrous liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the ammonium salt in the chosen solvent at a low temperature (e.g., -78 °C for liquid ammonia or -40 °C for THF).

-

Slowly add a solution of the borohydride salt in the same solvent to the ammonium salt solution while maintaining the low temperature and stirring vigorously.

-

The reaction mixture will form a precipitate of the alkali halide salt (e.g., NaF or LiCl) and a solution/slurry of this compound.

-

For spectroscopic analysis, it is often preferable to analyze the sample in-situ without isolating the solid NH₄BH₄.

Infrared (IR) Spectroscopy

Sample Preparation (Low Temperature):

-

Synthesize NH₄BH₄ in-situ in a suitable solvent as described above.

-

If using a solvent that is transparent in the IR region of interest, the solution can be directly analyzed in a low-temperature transmission cell.

-

Alternatively, for solid-state analysis, a small amount of the cold reaction slurry can be quickly transferred to a pre-cooled Attenuated Total Reflectance (ATR) crystal under an inert atmosphere.

-

Another method for solid-state analysis involves the Nujol mull technique. A small amount of the solid sample is mixed with Nujol (mineral oil) in a glovebox to form a paste, which is then pressed between two KBr or CsI plates.

Data Acquisition:

-

Acquire spectra at low temperatures (e.g., using a liquid nitrogen cryostat) to prevent sample decomposition.

-

Use a Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Collect a background spectrum of the cold substrate or solvent before introducing the sample.

-

Co-add multiple scans to improve the signal-to-noise ratio.

Raman Spectroscopy

Sample Preparation:

-

Samples can be prepared similarly to those for IR spectroscopy.

-

For in-situ analysis, the reaction can be carried out in a sealed NMR tube or a specialized low-temperature Raman cell.

-

Solid samples can be loaded into a capillary tube under an inert atmosphere and sealed.

Data Acquisition:

-

Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

-

Utilize a low-temperature stage to maintain the sample's integrity.

-

Optimize laser power and acquisition time to obtain a good quality spectrum without causing sample heating and decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Low Temperature):

-

Synthesize NH₄BH₄ in-situ in a deuterated solvent (e.g., THF-d₈ or liquid ND₃) directly in an NMR tube at low temperature.

-

The NMR tube must be flame-sealed or equipped with a J. Young valve to maintain an inert atmosphere.

-

The sample should be prepared and immediately frozen in liquid nitrogen for transport to the NMR spectrometer.

Data Acquisition:

-

Use a pre-cooled NMR probe.

-

Acquire ¹H and ¹¹B NMR spectra at low temperatures (e.g., -40 °C or below).

-

For ¹¹B NMR, a broadband probe is required.

-

Use appropriate relaxation delays to ensure quantitative results, if needed.

Thermal Decomposition Pathway

This compound is known to decompose even at room temperature. Understanding its decomposition pathway is crucial for its safe handling and for interpreting spectroscopic data of aged or heated samples.

The initial decomposition product of this compound is the diammoniate of diborane (DADB), an ionic isomer of ammonia borane.[1] DADB can then undergo further reactions, including isomerization to ammonia borane and decomposition to polyaminoborane with the release of hydrogen gas.[1] At higher temperatures, these polymeric materials can decompose further to form borazine and other boron-nitrogen compounds.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the successful spectroscopic characterization of a highly reactive and unstable compound like this compound.

Conclusion

The spectroscopic analysis of this compound is a challenging endeavor due to the compound's inherent instability. However, by employing low-temperature techniques and in-situ measurements, valuable structural and bonding information can be obtained through IR, Raman, and NMR spectroscopy. This guide provides a foundational understanding of the expected spectroscopic features, essential experimental protocols, and the decomposition behavior of this compound, which is critical for researchers working with this and other energetic or highly reactive materials. The combination of experimental data, where available, and theoretical predictions offers a robust framework for the comprehensive characterization of this high-hydrogen-content material.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Ammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄). It details the intermediates, final products, and reaction conditions, supported by quantitative data from various analytical techniques. This document also outlines the experimental protocols for key analytical methods used to study the decomposition process and includes visualizations of the decomposition pathway and experimental workflows.

Introduction

Ammonium borohydride (NH₄BH₄) is a compound of significant interest due to its high hydrogen content. However, its practical application is hindered by its inherent instability. This compound is metastable at room temperature, with a reported half-life of approximately 6 hours, and is unstable above -20°C.[1] Its decomposition is a complex process involving multiple steps and the formation of various intermediates and final products, including hydrogen gas, ammonia (B1221849), borazine (B1220974), and the diammoniate of diborane (B8814927) (DADB). Understanding the thermal decomposition pathway is crucial for the safe handling, storage, and potential application of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated at temperatures as low as ambient conditions and proceeds through a series of steps. The primary decomposition pathway involves the formation of the diammoniate of diborane (DADB), with ammonia borane (B79455) (NH₃BH₃) being a key intermediate.[2][3]

The proposed step-by-step decomposition is as follows:

-

Initial Decomposition: At room temperature, this compound begins to decompose, leading to the formation of ammonia borane (NH₃BH₃) and the release of hydrogen gas.

-

NH₄BH₄ → NH₃BH₃ + H₂[4]

-

-

Formation of Diammoniate of Diborane (DADB): The newly formed ammonia borane can then react with another molecule of this compound to produce the diammoniate of diborane (DADB), a more stable ionic compound, along with further hydrogen evolution.

-

NH₄BH₄ + NH₃BH₃ → [(NH₃)₂BH₂]⁺[BH₄]⁻ + H₂[4]

Alternatively, DADB can be formed through the "dimerization" of ammonia borane under certain conditions.[5]

-

-

Decomposition of DADB and Further Reactions: The decomposition of DADB and other intermediates at elevated temperatures leads to the formation of a mixture of products. The subsequent decomposition pathway is complex and can be influenced by factors such as heating rate and atmosphere. The decomposition of the ammonia borane intermediate is particularly relevant and has been studied extensively. It proceeds through the following stages:

-

Formation of Polymeric Aminoborane (B14716983) (PAB): Upon further heating (around 85-90°C), ammonia borane and its derivatives undergo dehydrocoupling to form polymeric aminoborane (-[NH₂-BH₂]n-) and release more hydrogen.[6][7]

-

Formation of Polyiminoborane (PIB) and Borazine: At higher temperatures (130-200°C), PAB can further decompose to polyiminoborane (-[NH=BH]n-) and borazine (B₃N₃H₆), a volatile and toxic compound, along with additional hydrogen release.[6][8] Minor gaseous products such as diborane (B₂H₆) and ammonia (NH₃) may also be evolved.[6]

-

Formation of Boron Nitride: At very high temperatures (above 1170°C), the polymeric residues can ultimately convert to hexagonal boron nitride (h-BN).[8]

-

The following diagram illustrates the primary thermal decomposition pathway of this compound.

Caption: Primary thermal decomposition pathway of this compound.

Quantitative Data

The thermal decomposition of this compound has been characterized by various analytical techniques, providing quantitative data on mass loss and decomposition temperatures.

| Analytical Technique | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |

| TGA | 20 - 50 | ~5.7 | H₂, B₂H₆ | [4] |

| TGA | 70 - 180 | - | H₂, Borazine | [4] |

| TGA | 200 - 250 | - | H₂ | [4] |

| DSC | ~70 | Exothermic event | - | [9] |

| DSC | >110 | Exothermic event | H₂ evolution | [9] |

Note: Quantitative data for the decomposition of neat this compound is often coupled with the decomposition of its subsequent products, making a precise breakdown challenging. The data presented here is a synthesis of findings from the decomposition of this compound and its key intermediate, ammonia borane.

Experimental Protocols

The study of the thermal decomposition of this compound relies on a suite of analytical techniques. Below are generalized protocols for the key methods cited in the literature.

4.1 Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the mass loss of a sample as a function of temperature and identify the evolved gaseous species.

-

Methodology:

-

A small sample of this compound (typically 1-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove any atmospheric contaminants.

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., room temperature to 600 °C).

-

The mass of the sample is continuously monitored by a microbalance.

-

The evolved gases are transferred via a heated capillary to a mass spectrometer for analysis of their mass-to-charge ratio (m/z).

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., argon or nitrogen).

-

The sample is heated at a constant rate (e.g., 5-10 °C/min) over the desired temperature range.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. Exothermic and endothermic events are observed as peaks in the DSC curve.

-

4.3 Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the solid or gaseous decomposition products.

-

Methodology for Solid-State Analysis (ATR-FTIR):

-

A small amount of the solid residue after decomposition at a specific temperature is placed on the attenuated total reflectance (ATR) crystal.

-

The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Methodology for Evolved Gas Analysis (TGA-FTIR):

-

The TGA is coupled to an FTIR spectrometer via a heated gas cell.

-

As the sample is heated in the TGA, the evolved gases are continuously passed through the gas cell.

-

FTIR spectra of the gas phase are recorded at regular intervals.

-

4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the structure of intermediates and final products in the solid state.

-

Methodology for Solid-State ¹¹B MAS-NMR:

-

The solid sample is packed into a magic-angle spinning (MAS) rotor.

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field.

-

¹¹B NMR spectra are acquired to identify the different boron environments in the sample. In situ studies can be performed by heating the sample within the NMR probe.[10]

-

The following diagram illustrates a typical experimental workflow for the analysis of the thermal decomposition of this compound.

Caption: A typical experimental workflow for studying the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is initiated at ambient temperatures. The primary pathway involves the formation of ammonia borane and subsequently the diammoniate of diborane, with the evolution of hydrogen. At higher temperatures, a cascade of reactions leads to the formation of polymeric boron-nitrogen compounds, borazine, and ultimately boron nitride. A thorough understanding of this decomposition pathway, facilitated by the analytical techniques outlined in this guide, is essential for the future development and application of this compound as a potential hydrogen storage material.

References

- 1. researchgate.net [researchgate.net]

- 2. The diammoniate of diborane: Crystal structure and hydrogen release | Journal Article | PNNL [pnnl.gov]

- 3. The diammoniate of diborane: crystal structure and hydrogen release - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Pyrolytic decomposition of ammonia borane to boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In situ solid state 11B MAS-NMR studies of the thermal decomposition of ammonia borane: mechanistic studies of the hydrogen release pathways from a solid state hydrogen storage material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide on the Theoretical Hydrogen Density of Ammonium Borohydride

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a chemical compound that has garnered significant interest within the scientific community, particularly in the field of materials science and energy storage. Its high hydrogen content makes it a compelling candidate for a chemical hydrogen storage material, which is crucial for the development of fuel cell technologies. This technical guide provides an in-depth analysis of the theoretical hydrogen density of ammonium borohydride, details relevant experimental protocols, and visualizes key chemical pathways.

Theoretical Hydrogen Density

The theoretical hydrogen density of a material is the maximum gravimetric percentage of hydrogen it contains. This is a critical parameter for evaluating its potential as a hydrogen storage medium. The calculation is based on the molecular formula of the compound and the molar masses of its constituent elements.

The molecular formula for this compound is NH₄BH₄.[1][2] The molar mass of the compound is the sum of the atomic masses of one nitrogen atom, one boron atom, and eight hydrogen atoms.

Calculation of Theoretical Hydrogen Density:

-

Determine the molar masses of the constituent elements:

-

Calculate the molar mass of this compound (NH₄BH₄):

-

Molar Mass = (1 × 14.0067) + (1 × 10.811) + (8 × 1.00794) = 32.88122 g/mol . This aligns with the computed molar mass of 32.88 g/mol .[1]

-

-

Calculate the total mass of hydrogen in one mole of the compound:

-

Total Hydrogen Mass = 8 × 1.00794 = 8.06352 g/mol

-

-

Calculate the theoretical hydrogen density (gravimetric):

-

Hydrogen Density (%) = (Total Hydrogen Mass / Molar Mass of NH₄BH₄) × 100

-

Hydrogen Density (%) = (8.06352 / 32.88122) × 100 ≈ 24.52%

-

This high theoretical hydrogen density of approximately 24.5 wt% underscores the potential of this compound as a hydrogen storage material.[8][9]

Data Presentation

The quantitative data used for the calculation of the theoretical hydrogen density is summarized in the table below for clarity and ease of comparison.

| Element | Atomic Symbol | Number of Atoms | Molar Mass ( g/mol ) | Total Mass ( g/mol ) |

| Nitrogen | N | 1 | 14.0067 | 14.0067 |

| Boron | B | 1 | 10.811 | 10.811 |

| Hydrogen | H | 8 | 1.00794 | 8.06352 |

| This compound | NH₄BH₄ | 10 | 32.88122 | 32.88122 |

Experimental Protocols

This compound is a precursor in the synthesis of ammonia (B1221849) borane (B79455) (NH₃BH₃), another significant hydrogen storage material. The following is a generalized experimental protocol for the synthesis of ammonia borane from this compound, based on established methods.

Objective: To synthesize ammonia borane (NH₃BH₃) from this compound (NH₄BH₄).

Materials:

-

Borohydride salts (e.g., Sodium Borohydride - NaBH₄)

-

Ammonium salts (e.g., Ammonium Chloride - NH₄Cl)

-

Liquid Ammonia (NH₃)

-

Ether-based solvent (e.g., Tetrahydrofuran - THF)

-

Reaction vessel suitable for low-temperature reactions

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Formation of this compound:

-

Decomposition to Ammonia Borane:

-

Isolation of the Product:

-

The resulting mixture contains the ammonia borane product and salt byproducts (e.g., NaCl).

-

The salt byproducts are removed through filtration.[10]

-

The ammonia borane can then be recovered from the filtrate, often at a high yield.

-

Note: This process can be performed in a "one-pot" synthesis, where the this compound is not isolated before the addition of the ether, simplifying the overall procedure.[11][12]

Visualization of Chemical Pathways

The decomposition of this compound is a key process for hydrogen release. The following diagram illustrates this chemical pathway.

References

- 1. This compound | BH8N | CID 13848185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. getidiom.com [getidiom.com]

- 3. quora.com [quora.com]

- 4. N (Nitrogen) - molar and relative molecular mass [your-online.ru]

- 5. webqc.org [webqc.org]

- 6. B (Boron) - molar and relative molecular mass [your-online.ru]

- 7. energyeducation.ca [energyeducation.ca]

- 8. Methods to stabilize and destabilize this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Methods to Stabilize and Destabilize this compound | Journal Article | PNNL [pnnl.gov]

- 10. US7897129B2 - Process for synthesis of ammonia borane for bulk hydrogen storage - Google Patents [patents.google.com]

- 11. Synthesis of ammonia borane for hydrogen storage applications - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. labpartnering.org [labpartnering.org]

Quantum Chemical Insights into Ammonium Borohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) stands as a compound of significant interest due to its exceptionally high hydrogen content. This technical guide delves into the core quantum chemical calculations that underpin our understanding of its structure, stability, and decomposition pathways, providing a crucial theoretical framework for its potential applications.

Molecular and Crystal Structure

Ammonium borohydride is an ionic solid composed of ammonium (NH₄⁺) cations and borohydride (BH₄⁻) anions. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its structural properties.

At ambient conditions, NH₄BH₄ adopts a face-centered cubic (fcc) crystal structure, analogous to that of sodium chloride (NaCl).[1] The tetrahedral NH₄⁺ and BH₄⁻ ions are orientationally disordered, meaning they are not fixed in a single orientation within the crystal lattice. This dynamic disorder is a key characteristic of the material.[1] A significant feature of the crystal structure is the presence of dihydrogen bonds, which are electrostatic interactions between the protic hydrogens of the NH₄⁺ cation and the hydridic hydrogens of the BH₄⁻ anion.[1]

First-principles DFT calculations have been employed to model this disordered structure and have confirmed the fcc arrangement of the ions.[1] These calculations are crucial for understanding the interactions that govern the crystal packing and the dynamics of the constituent ions.

Molecular Geometry of Constituent Ions

The geometries of the isolated ammonium and borohydride ions have been optimized using DFT calculations to determine their bond lengths and angles.

| Ion | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

| Ammonium (NH₄⁺) | N-H | ~1.03 | H-N-H ~109.5 |

| Borohydride (BH₄⁻) | B-H | ~1.25 | H-B-H ~109.5 |

Note: These are representative values from DFT calculations and can vary slightly depending on the level of theory and basis set used.

Vibrational Properties

The vibrational modes of this compound have been investigated both experimentally, using techniques like inelastic neutron scattering (INS), and theoretically through DFT calculations. These studies provide insight into the bonding and dynamics within the crystal.

DFT calculations of the vibrational frequencies of the NH₄⁺ and BH₄⁻ ions in the solid state reveal several key modes. The librational (rocking) modes of the BH₄⁻ and NH₄⁺ ions are found near 300 cm⁻¹ and 200 cm⁻¹, respectively.[1] The stretching and bending modes of the N-H and B-H bonds occur at higher frequencies.

| Vibrational Mode | Ion | Calculated Frequency Range (cm⁻¹) |

| N-H Stretching | Ammonium (NH₄⁺) | 3200 - 3400 |

| H-N-H Bending | Ammonium (NH₄⁺) | 1400 - 1600 |

| B-H Stretching | Borohydride (BH₄⁻) | 2200 - 2400 |

| H-B-H Bending | Borohydride (BH₄⁻) | 1100 - 1300 |

| NH₄⁺ Libration | Ammonium (NH₄⁺) | ~200 |

| BH₄⁻ Libration | Borohydride (BH₄⁻) | ~300 |

Note: These are approximate ranges from DFT calculations and experimental data. The exact frequencies can be influenced by the crystalline environment and temperature.

Thermal Decomposition Pathway

This compound is known to be unstable at room temperature, with a half-life of approximately 6 hours.[2] It decomposes to form the diammoniate of diborane (B8814927) (DADB), releasing hydrogen in the process.[2]

Theoretical studies on the decomposition mechanism of NH₄BH₄ are crucial for understanding its instability and for developing strategies to control its hydrogen release properties. While a detailed, universally agreed-upon decomposition pathway with precise energy barriers from quantum chemical calculations is still an active area of research, the initial step is understood to involve the interaction between the ammonium and borohydride ions, facilitated by the dihydrogen bonding network.

A proposed initial step in the decomposition involves the transfer of a proton from the NH₄⁺ cation to the BH₄⁻ anion, leading to the formation of ammonia (B1221849) (NH₃), borane (B79455) (BH₃), and molecular hydrogen (H₂). The ammonia and borane can then react to form ammonia borane (NH₃BH₃), which can further react to form the diammoniate of diborane.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the metathesis reaction between an ammonium salt and a borohydride salt in a suitable solvent. One established procedure utilizes ammonium fluoride (B91410) and sodium borohydride in liquid ammonia.

Materials:

-

Ammonium fluoride (NH₄F), dried

-

Sodium borohydride (NaBH₄)

-

Anhydrous liquid ammonia (NH₃)

-

Dry ice/ethanol bath

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., nitrogen), combine finely powdered ammonium fluoride and sodium borohydride.

-

Cool the reaction vessel to approximately -80 °C using a dry ice/ethanol bath.

-

Condense anhydrous ammonia into the reaction vessel with stirring.

-

Maintain the reaction mixture at a temperature between -45 °C and -50 °C and stir vigorously for several hours.

-

After the reaction is complete, cool the vessel back to -80 °C.

-

Separate the product, this compound (which is soluble in liquid ammonia), from the insoluble sodium fluoride byproduct by low-temperature filtration.

-

Remove the ammonia solvent by evaporation under vacuum at a low temperature (e.g., -60 °C) to yield crystalline this compound.

-

The product should be stored at low temperatures (e.g., in a dry ice/ethanol bath or liquid nitrogen) due to its instability at room temperature.

Characterization Methods

X-ray Diffraction (XRD): Powder XRD is used to determine the crystal structure and phase purity of the synthesized this compound. Rietveld refinement of the diffraction data can provide detailed structural information, including lattice parameters and space group.

Spectroscopy:

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the NH₄⁺ and BH₄⁻ ions, providing information on bonding and local symmetry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹H NMR can be used to characterize the borohydride and ammonium ions, respectively, and to monitor the decomposition of the material.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are employed to study the thermal stability and decomposition of this compound, providing information on decomposition temperatures and mass loss due to hydrogen release.

Computational Workflow for Quantum Chemical Calculations

The theoretical investigation of this compound typically follows a structured computational workflow.

This guide provides a foundational understanding of the quantum chemical calculations applied to this compound, offering insights into its structure, properties, and decomposition. The synergy between computational and experimental approaches is crucial for advancing the knowledge of this high-hydrogen-content material and exploring its potential in various applications.

References

An In-depth Technical Guide to the Physical Properties of Ammonium Borohydride at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) is a compound of significant interest due to its exceptionally high hydrogen content (24.5 wt%), making it a potential candidate for chemical hydrogen storage. Its behavior at low temperatures is crucial for understanding its stability, storage, and the fundamental solid-state physics governing its properties. This guide provides a comprehensive overview of the physical properties of ammonium borohydride at cryogenic temperatures, with a focus on its crystal structure, phase transitions, and dynamic behavior.

Low-Temperature Crystal Structure and Phase Transitions

This compound exhibits a fascinating structural evolution as a function of temperature. At ambient temperatures, it adopts a disordered, high-symmetry crystal structure. Upon cooling, it undergoes a phase transition to a more ordered, lower-symmetry state.

At room temperature, NH₄BH₄ possesses a face-centered cubic (fcc) crystal structure, analogous to the rock salt (NaCl) structure, with the space group Fm-3m. In this phase, the tetrahedral NH₄⁺ and BH₄⁻ ions are orientationally disordered, meaning they are rapidly reorienting.[1][2]

A structural phase transition occurs upon cooling. Inelastic neutron scattering (INS) studies have revealed a reversible structural transition between 40 and 49 K.[2] Specifically, the transition to the low-temperature phase occurs between 40 and 45 K upon cooling, and the reverse transition happens between 46 and 49 K upon heating, indicating a thermal hysteresis.[2][3] In this low-temperature polymorph, the reorientational dynamics of the ions are frozen.[2] Powder neutron diffraction experiments have also identified structural transitions to lower symmetry structures at temperatures below 60 K.[2]

Table 1: Crystallographic Data for this compound at Various Temperatures

| Temperature (K) | Crystal System | Space Group | Lattice Parameter (a) (Å) | Reference |

| Room Temperature | Cubic | Fm-3m | Not Specified | [1][2] |

| 100 | Cubic | Fm-3m | Not Specified | [2] |

| 60 and below | Lower Symmetry | Not Specified | Not Specified | [2] |

Ionic Dynamics at Low Temperatures

The dynamic disorder of the NH₄⁺ and BH₄⁻ ions in the high-temperature phase is a key characteristic of this compound. This dynamic behavior has been extensively studied using quasielastic neutron scattering (QENS) and solid-state nuclear magnetic resonance (NMR).

In the temperature range of 100–250 K, both the NH₄⁺ and BH₄⁻ ions exhibit rapid reorientation.[2] The activation energy for these reorientational motions has been estimated to be around 11 kJ/mol from spin-lattice relaxation time measurements.[2] QENS studies have provided more detailed insights, showing that the onset of NH₄⁺ and BH₄⁻ dynamics occurs at approximately 50 K and 125 K, respectively.[2] At 150 K, the relaxation time for NH₄⁺ is about 1 ps, while for BH₄⁻ it is significantly slower, around 100 ps.[2] Below 50 K, in the ordered low-temperature polymorph, no reorientational dynamics are observed within the timescale of 0.1 to 100 ps.[2]

Table 2: Dynamic Properties of Ions in this compound

| Ion | Onset of Dynamics (K) | Relaxation Time at 150 K (ps) | Activation Energy (kJ/mol) | Reference |

| NH₄⁺ | ~50 | ~1 | ~11 (combined) | [2] |

| BH₄⁻ | ~125 | ~100 | ~11 (combined) | [2] |

Thermal Decomposition at Low and Ambient Temperatures

This compound is metastable at room temperature, with a reported half-life of approximately 6 hours, spontaneously decomposing into the diammoniate of diborane (B8814927) (DADB), [(NH₃)₂BH₂][BH₄].[2][4] This decomposition involves the release of hydrogen and potentially toxic gases like borazine (B1220974) and ammonia (B1221849) upon further decomposition.[2] The decomposition pathway and stability can be influenced by factors such as pressure and nanoconfinement.[4] For instance, increasing the hydrogen back pressure from 5 to 54 bar can reduce the hydrogen release rate from solid NH₄BH₄ at ambient temperatures by about 16%.[4]

Experimental Protocols

A variety of advanced experimental techniques have been employed to characterize the low-temperature physical properties of this compound.

A common synthetic route involves the metathesis reaction of an ammonium salt and a metal borohydride in a suitable solvent. For example, the reaction of ammonium fluoride (B91410) (NH₄F) and sodium borohydride (NaBH₄) in liquid ammonia has been reported.[5][6]

SR-PXD is a powerful tool for studying crystal structures and phase transitions as a function of temperature.

-

Sample Preparation: The highly reactive and unstable NH₄BH₄ is typically handled in an inert atmosphere (e.g., an argon-filled glovebox) and loaded into capillaries for measurement.

-

Instrumentation: A synchrotron light source is used to provide a high-flux, monochromatic X-ray beam. A 2D detector, such as a MYTHEN detector, is often employed for rapid data collection.[2]

-

Low-Temperature Control: A cryostat is used to cool the sample to the desired low temperatures. The cooling and heating rates are carefully controlled, especially around phase transitions, to observe any hysteresis.[3]

Neutron scattering techniques are particularly sensitive to the positions and motions of hydrogen atoms, making them ideal for studying the dynamics of the NH₄⁺ and BH₄⁻ ions.

-

Sample Preparation: The sample is loaded into a suitable container (e.g., an aluminum can) in an inert atmosphere.

-

Instrumentation: Time-of-flight spectrometers, such as TOSCA and OSIRIS at the ISIS Facility, are used for INS and QENS measurements, respectively.[3]

-

Data Analysis: INS spectra provide information on the vibrational and librational modes of the ions. QENS data analysis yields information on the geometry and timescale of the ionic reorientations.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions and decomposition processes.

-

Procedure: A small amount of the sample is placed in a sealed pan and heated at a constant rate. The heat flow (DSC) and mass loss (TGA) are monitored as a function of temperature.

-

Atmosphere: The experiments can be conducted under various atmospheres (e.g., inert gas, hydrogen) to study their effect on decomposition.

Visualizations

The following diagrams illustrate key processes related to the low-temperature behavior of this compound.

Caption: Phase transition of this compound with temperature.

Caption: Decomposition pathway of this compound at ambient temperature.

References

- 1. Stabilization of this compound in solid solutions of NH4BH4–MBH4 (M = K, Rb, Cs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Methods to stabilize and destabilize this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Ammonium Borohydride in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) in different solvents. Due to the compound's reactive nature and its primary use as a synthetic intermediate, precise quantitative solubility data is scarce in publicly available literature. This guide synthesizes qualitative descriptions from scientific papers, infers solubility characteristics from established synthesis protocols, and outlines general experimental methodologies for solubility determination.

Executive Summary

Ammonium borohydride is a compound of significant interest due to its high hydrogen content. Its solubility is a critical parameter for its synthesis, purification, and application in various chemical reactions, including as a precursor to hydrogen storage materials like ammonia (B1221849) borane (B79455). This document summarizes the known solubility of this compound in key solvents, provides detailed experimental procedures for its synthesis which indirectly inform on its solubility, and presents logical workflows for its preparation and handling.

Solubility of this compound

The solubility of this compound has been primarily discussed in the context of its synthesis and subsequent reactions. Direct, quantitative solubility studies are not widely reported. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Formula | Qualitative Solubility | Temperature Conditions | Citation |

| Liquid Ammonia | NH₃ | Very Soluble | Low temperatures (e.g., -40°C) | [1] |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Sparingly Soluble / Soluble as an intermediate | Room temperature and below | [2] |

| Diethyl Ether | (C₂H₅)₂O | Inferred to be sparingly soluble to insoluble | Not specified | [3] |

Note: The solubility in THF is inferred from its common use as a solvent for the metathesis reaction to produce this compound, where it exists in solution as an intermediate. The low solubility of reactants like sodium borohydride and ammonium salts in THF suggests that the solubility of the resulting this compound might also be limited.[2]

Experimental Protocols

This protocol describes the formation of an ammonia solution of this compound, indicating its high solubility in this solvent.[1]

Objective: To prepare a solution of this compound in liquid ammonia.

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium fluoride (B91410) (NH₄F)

-

Anhydrous liquid ammonia (NH₃)

-

Reaction vessel equipped for low-temperature reactions and filtration

Procedure:

-

In a reaction vessel cooled to approximately -45°C to -50°C, combine sodium borohydride and ammonium fluoride.

-

Condense anhydrous liquid ammonia into the reaction vessel.

-

Stir the mixture at this low temperature. The metathesis reaction occurs as follows: NaBH₄ + NH₄F → NH₄BH₄ + NaF(s)

-

The sodium fluoride (NaF) byproduct is insoluble in liquid ammonia and precipitates out of the solution.

-

The this compound remains dissolved in the liquid ammonia, forming a clear solution.

-

The insoluble NaF can be separated by low-temperature filtration, yielding a solution of this compound in liquid ammonia.

Inference on Solubility: The success of this procedure, particularly the separation of the solid NaF from the solution, confirms the high solubility of this compound in liquid ammonia at low temperatures.

This protocol illustrates the in-situ formation and reaction of this compound in THF, suggesting its transient solubility in this solvent.[2]

Objective: To synthesize ammonia borane (NH₃BH₃) from sodium borohydride and an ammonium salt in THF, proceeding through an this compound intermediate.

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium salt (e.g., ammonium sulfate, (NH₄)₂SO₄)

-

Anhydrous tetrahydrofuran (THF)

-

Small amount of liquid ammonia (as a catalyst/solubility enhancer)

-

Reaction flask with a stirrer and inert atmosphere capabilities

Procedure:

-

Suspend sodium borohydride and the ammonium salt in anhydrous THF in a reaction flask under an inert atmosphere. The reactants have low solubility in pure THF.

-

Add a small amount of liquid ammonia to the THF to increase the reaction rate.

-

Stir the mixture at room temperature or below. The metathesis reaction forms this compound as an intermediate in the solution.

-

The this compound is not isolated but reacts further in the THF solution to decompose into ammonia borane and hydrogen gas.

-

The final product, ammonia borane, is then isolated from the solution.

Inference on Solubility: The formation of ammonia borane from the intermediate in the solution phase indicates that this compound has sufficient solubility in the THF/ammonia mixture to undergo the subsequent reaction.

Visualizations

Caption: Workflow for the synthesis of an this compound solution in liquid ammonia.

Caption: Relationship between solvent, solubility, and synthetic application of this compound.

Conclusion

The solubility of this compound is a key factor in its synthesis and reactivity. While it is well-established to be highly soluble in liquid ammonia, allowing for the preparation of its solutions, its solubility in common organic solvents like THF and diethyl ether is considerably lower. In these ethereal solvents, it primarily exists as a transient intermediate during the synthesis of other compounds, such as ammonia borane. The lack of quantitative solubility data in the literature highlights an area for future research that would be highly beneficial for the scientific and industrial communities working with this energetic material. Researchers are encouraged to use the provided synthesis protocols as a basis for developing more detailed solubility studies, which would involve carefully controlled experiments to determine solubility curves as a function of temperature.

References